REACTION_SMILES
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[Br:22][c:23]1[cH:24][c:25]([NH2:26])[cH:27][cH:28][cH:29]1.[CH3:30][N:31]1[CH2:32][CH2:33][CH2:34][C:35]1=[O:36].[CH:13]([N:14]([CH:15]([CH3:16])[CH3:17])[CH2:18][CH3:19])([CH3:20])[CH3:21].[Cl:1][c:2]1[c:3]([N+:10](=[O:11])[O-:12])[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1.[OH2:37]>>[c:2]1([NH:26][c:25]2[cH:24][c:23]([Br:22])[cH:29][cH:28][cH:27]2)[c:3]([N+:10](=[O:11])[O-:12])[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(Cl)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#Cc1ccc(Nc2cccc(Br)c2)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |